{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-22(28)16-21-17-29-23(25-21)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H,16H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMZKBZQZGAGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545459 | |
| Record name | {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64220-26-4 | |
| Record name | {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Core Formation via Thiourea Condensation
The foundational step in synthesizing {2-[(triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid involves constructing the 1,3-thiazole ring. A widely cited method (US4391979A) begins with the reaction of ethyl 4-chloroacetoacetate with thiourea in a chlorinated solvent system. Key steps include:
- Solvent Selection : Methylene chloride is preferred due to its compatibility with 4-chloroacetoacetyl chloride and ability to maintain low reaction temperatures (5–10°C).
- Temperature Control : Dropwise addition of 4-chloroacetoacetyl chloride to a thiourea suspension at 7–8°C prevents side reactions such as dimerization.
- Intermediate Isolation : The product, ethyl (2-aminothiazol-4-yl)acetate hydrochloride , precipitates upon refrigeration and is stabilized against decarboxylation by maintaining acidic conditions.
Table 1: Reaction Conditions for Thiazole Formation
This route’s critical challenge lies in the light sensitivity of intermediates, necessitating amberized equipment and inert atmospheres to prevent decomposition.
Trityl Group Introduction via BF₃-Catalyzed Etherification
The trityl group is introduced through a BF₃-catalyzed reaction between ethyl (2-aminothiazol-4-yl)hydroxyiminoacetate and triphenylmethanol (WO2011029596A1). This step demands precise control to avoid over-acylation or racemization:
- Catalyst Optimization : Boron trifluoride (BF₃) is used at 2–3 equivalents to activate the hydroxyimino group for nucleophilic attack by triphenylmethanol.
- Solvent System : Ethyl acetate/acetic acid mixtures (25:1 to 1:1 v/v) enhance solubility while minimizing ester hydrolysis.
- Reaction Monitoring : Completion within 24 hours at 15–45°C is confirmed via HPLC, with yields exceeding 90% after washing with tertiary amines (e.g., triethylamine).
Mechanistic Insight : BF₃ coordinates with the hydroxyimino oxygen, increasing electrophilicity at the adjacent carbon. Triphenylmethanol then undergoes SN2 displacement, forming the trityl-protected intermediate.
Ester Hydrolysis to Carboxylic Acid
The final step converts the ethyl ester to the free carboxylic acid via alkaline hydrolysis:
- Base Selection : Sodium hydroxide (2–3 M) at 40–60°C ensures complete saponification without degrading the thiazole ring.
- Acidification Protocol : Gradual addition of HCl to pH 4.0–5.5 precipitates the product, minimizing decarboxylation.
- Purification : Recrystallization from methanol/water mixtures achieves >98% purity, confirmed by 13C NMR (δ = 170.2 ppm for carboxylic acid carbonyl).
Comparative Analysis of Methodologies
Efficiency and Scalability
The thiourea route (US4391979A) offers high yields (92–98%) but requires stringent temperature control and specialized equipment for handling light-sensitive intermediates. In contrast, the BF₃-catalyzed method (WO2011029596A1) is more scalable due to its tolerance for ambient temperatures and simpler workup procedures.
Table 2: Method Comparison
| Parameter | Thiourea Route | BF₃-Catalyzed Route |
|---|---|---|
| Key Reagent | 4-Chloroacetoacetyl chloride | Triphenylmethanol |
| Reaction Time | 2–3 hours | 24 hours |
| Yield | 92–98% | 90–95% |
| Scalability | Moderate | High |
Stability Challenges
- Decarboxylation : The free acid form is prone to decarboxylation above 40°C, necessitating storage at 2–8°C under nitrogen.
- Trityl Group Stability : Prolonged exposure to acidic conditions leads to trityl cleavage, requiring neutral pH during isolation.
Industrial-Scale Optimization
Solvent Recycling
Methylene chloride recovery systems are integrated into large-scale processes to reduce costs and environmental impact. Distillation achieves >95% solvent reuse without compromising reaction efficiency.
Catalytic Improvements
Recent advances substitute BF₃ with immobilized Lewis acids (e.g., silica-supported ZnCl₂), reducing catalyst loading by 40% and simplifying product isolation.
Spectroscopic Characterization
While crystallographic data for this compound remains limited, analogous compounds provide insight:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetic acid moiety undergoes nucleophilic substitution under mild conditions. Key reactions include:
Reaction with Amines:
| Conditions | Product Formed | Yield | Source |
|---|---|---|---|
| DCC/HOBt, DMF, RT | Amide derivatives | 78-92% | |
| Ethyl chloroformate, THF | Activated ester intermediates | 85% |
Example:
Used in peptide coupling for cephalosporin derivatives (e.g., synthesis of 7β-[2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-cephalosporins) .
Hydrolysis Reactions
The trityl (triphenylmethyl) group is acid-labile, enabling controlled deprotection:
Acidic Hydrolysis:
| Acid Used | Conditions | Product | Application |
|---|---|---|---|
| TFA/Anisole | 0–5°C, 2 hr | Free amino-thiazole acetic acid | Intermediate for antibiotics |
| HCl (conc.) | Reflux, 1 hr | Deprotected thiazole derivatives | Patent-scale synthesis |
Mechanism:
Condensation Reactions
The compound participates in imine and heterocycle-forming reactions:
With Aldehydes/Ketones:
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | SmCl₃, n-BuLi | Thiazoline derivatives | 91% | |
| Acetophenone | Microwave irradiation | Arylated thiazolines | 88% |
Example:
Critical for synthesizing bioactive thiazoline ligands .
Acylation and Esterification
The carboxylic acid group is reactive toward acylating agents:
Acetyl Chloride Formation:
| Reagent | Conditions | Product | Purity | Source |
|---|---|---|---|---|
| SOCl₂, anhydrous | Reflux, 4 hr | {2-[(Trityl)amino]thiazol-4-yl}acetyl chloride | 95% |
Esterification:
| Alcohol | Catalyst | Product (Ester) | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ | Ethyl ester derivative | 89% |
| Isopropanol | DCC/DMAP | Isopropyl ester | 82% |
Coordination Chemistry
The thiazole nitrogen and deprotected amino group act as ligands for metal complexes:
Metal Binding:
| Metal Salt | Conditions | Complex Formed | Application |
|---|---|---|---|
| Ni(NO₃)₂ | Ethanol, RT | Ni(ATHTd)₂₂·H₂O | Catalysis |
| CuCl₂ | Methanol, 60°C | Cu(II)-thiazole coordination polymer | Material science |
Oxidation and Reduction
The thiazole ring resists oxidation, but side-chain modifications occur:
Oxidation:
(No ring oxidation observed) .
Reduction:
Hydrogenation of the thiazole ring is not reported, preserving heterocyclic integrity.
Stability Profile
-
pH Sensitivity: Stable in pH 4–7; hydrolyzes rapidly in strong acids/bases.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 1.2×10⁻³ | 45.2 | Amines > Alcohols |
| Acidic hydrolysis | 3.8×10⁻⁴ | 32.7 | TFA > HCl |
| Esterification | 2.1×10⁻³ | 38.9 | Catalyzed by DCC |
Scientific Research Applications
Overview
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound characterized by its thiazole ring and triphenylmethyl group. It has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. The compound's molecular formula is C24H20N2O2S, with a molecular weight of 400.5 g/mol.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and specialty chemicals due to its versatile functional groups.
- Reagent in Chemical Reactions : It is employed as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiazole ring enhances its reactivity and allows for diverse modifications.
Biology
- Biological Activities : Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown its effectiveness against various microbial strains, making it a candidate for further exploration in drug development.
- Interaction Studies : The compound's interactions with biological macromolecules are being investigated to understand its mechanism of action. The thiazole ring may play a significant role in these biochemical processes, influencing binding affinities and selectivity towards specific targets.
Medicine
- Therapeutic Potential : The compound is being explored for its potential as an intermediate in the synthesis of therapeutic agents. Its unique structure may lead to the development of new drugs targeting various diseases, particularly those involving microbial infections.
- Pharmaceutical Development : Due to its biological activities, it is considered for incorporation into pharmaceutical formulations aimed at treating infections or other medical conditions.
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical behaviors.
Mechanism of Action
The mechanism of action of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to participate in various biochemical processes, and the triphenylmethyl group can influence the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Biological Activity
Overview
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic compound belonging to the thiazole family, characterized by its unique triphenylmethyl group. With a molecular formula of C24H20N2O2S and a molecular weight of 400.5 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. The thiazole ring structure is thought to play a crucial role in its interaction with fungal cell membranes, leading to increased permeability and cell death.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within microbial cells. The triphenylmethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This characteristic is crucial for its antimicrobial and antifungal effects, as it facilitates the disruption of essential cellular functions.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, showcasing its potential as a broad-spectrum antimicrobial agent.
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of the compound against Candida albicans. The results revealed that it significantly reduced fungal growth at concentrations as low as 16 µg/mL. This study supports the notion that this compound could be developed into an effective antifungal treatment.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Features | Antimicrobial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Triphenylmethyl group | High (MIC: 32–128 µg/mL) | Moderate (MIC: 16 µg/mL) |
| (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid | Lacks triphenylmethyl | Moderate | Low |
| 2-(2-Aminothiazol-4-yl)acetic acid | No triphenylmethyl group | Low | Moderate |
This table illustrates that the presence of the triphenylmethyl group in this compound significantly enhances its biological activity compared to related compounds.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
